N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]acetamide
Description
N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]acetamide is a synthetic acetamide derivative featuring a 5-chlorothiophene ring linked to a methoxyethyl group. The compound’s structure combines a thiophene heterocycle (substituted with chlorine at the 5-position) with an acetamide moiety, which is further modified by a methoxyethyl chain.
Properties
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2S/c1-6(12)11-5-7(13-2)8-3-4-9(10)14-8/h3-4,7H,5H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBVZDQHZQZJCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(C1=CC=C(S1)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 5-chlorothiophene-2-carboxylic acid.
Step 1: The carboxylic acid is converted to its corresponding acid chloride using thionyl chloride.
Step 2: The acid chloride is then reacted with 2-methoxyethylamine to form the amide bond, resulting in N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]acetamide.
Reaction Conditions: The reactions are usually carried out under anhydrous conditions with inert atmosphere (e.g., nitrogen or argon) to prevent moisture interference.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the acetamide, potentially converting it to an amine.
Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis and Properties
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]acetamide is synthesized through a series of chemical reactions involving the alkylation of 5-chlorothiophene and subsequent coupling with acetamide derivatives. The compound's unique structure contributes to its diverse applications.
Synthetic Route Summary
| Step | Reaction Type | Reagents Used |
|---|---|---|
| Thiophene Formation | Alkylation | Methoxyethyl halide |
| Coupling with Acetamide | Coupling | 2-Fluorophenoxyacetic acid |
Biological Applications
The compound has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory effects.
Antimicrobial Activity
In laboratory studies, this compound demonstrated significant antimicrobial properties. For instance, it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Escherichia coli, indicating its potential as an antimicrobial agent.
Anti-inflammatory Effects
In experimental models of arthritis, the administration of the compound resulted in a notable reduction in paw swelling and inflammatory cytokines compared to untreated controls. This suggests that it may be beneficial in treating inflammatory conditions.
Case Studies
Several case studies highlight the practical applications of this compound in various research contexts:
Case Study 1: Antimicrobial Efficacy
A study evaluated the effectiveness of this compound against multiple bacterial strains. Results confirmed its efficacy against Gram-negative bacteria, supporting its use in developing new antimicrobial therapies.
Case Study 2: Anti-inflammatory Research
In a controlled animal model, the compound was administered to assess its anti-inflammatory properties. The results indicated a significant reduction in inflammation markers, suggesting its potential role as a therapeutic agent for inflammatory diseases.
Industrial Applications
Beyond medicinal uses, this compound is also being explored in industrial applications for developing new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The exact mechanism of action for N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]acetamide would depend on its specific application. In pharmaceutical contexts, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the thiophene ring and the acetamide group suggests potential interactions with proteins through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural or functional similarities with the target molecule, enabling a comparative analysis:
Table 1: Structural Comparison of Key Analogs
Functional Group Impact on Properties
Chlorothiophene vs. Thiophene Derivatives: The 5-chlorothiophene in the target compound enhances electron-withdrawing effects and lipophilicity compared to non-halogenated thiophenes (e.g., N-[(5-acetylthiophen-2-yl)methyl]acetamide) . Chlorination often improves binding to hydrophobic enzyme pockets, as seen in sulfonamide-based inhibitors .
Methoxyethyl vs. Methoxyphenyl Groups: The methoxyethyl chain in the target compound offers greater conformational flexibility compared to rigid methoxyphenyl groups (e.g., N-(5-chloro-2-methoxyphenyl)-2-[methyl(thiophen-2-ylmethyl)amino]acetamide) . This flexibility may improve solubility and reduce steric hindrance in biological targets.
Acetamide Modifications :
- The simple acetamide in the target compound contrasts with sulfonamide analogs (e.g., compound 33 in ), which exhibit stronger hydrogen-bonding capacity and acidity (pKa ~10–11 for sulfonamides vs. ~15–17 for acetamides). This difference could influence target selectivity.
- Trichloroethyl-substituted acetamides (e.g., compound 2f in ) display heightened halogen bonding but may suffer from toxicity due to bioaccumulation of chlorine atoms.
Biological Activity
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]acetamide is a synthetic organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of acetamides and features a thiophene ring substituted with a chlorine atom, a methoxyethyl group, and an acetamide functional group. The presence of these functional groups is crucial for its biological activity.
| Property | Description |
|---|---|
| Molecular Formula | C₁₁H₁₃ClN₂OS |
| Molecular Weight | 248.75 g/mol |
| Solubility | Soluble in organic solvents; limited solubility in water |
| Melting Point | Not extensively documented; further research needed |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate enzymatic activities by binding to active sites, leading to various physiological effects.
Proposed Mechanisms:
- Enzyme Inhibition: The thiophene moiety may interact with thiol-containing enzymes, potentially inhibiting their function.
- Receptor Modulation: The compound may bind to specific receptors, altering signaling pathways associated with inflammation and microbial resistance.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study characterized several chloroacetamides, revealing their effectiveness against various pathogens:
- Effective Against:
- Staphylococcus aureus (including MRSA)
- Escherichia coli
- Candida albicans
These findings suggest that this compound may possess similar antimicrobial properties due to its structural characteristics.
Case Studies
-
Antimicrobial Testing:
A study evaluated the antimicrobial effects of various chloroacetamides against common pathogens. Results indicated that compounds with higher lipophilicity showed enhanced penetration through bacterial membranes, contributing to their efficacy against Gram-positive bacteria and fungi . -
Structure-Activity Relationship (SAR):
A quantitative structure-activity relationship analysis demonstrated that modifications in the substituents on the phenyl ring significantly influenced biological activity. Compounds with halogen substitutions exhibited improved antimicrobial properties due to increased lipophilicity and better membrane permeability.
Comparative Analysis with Similar Compounds
A comparison of this compound with related compounds highlights its unique attributes:
| Compound | Biological Activity |
|---|---|
| N-(4-chlorophenyl) chloroacetamide | Strong antimicrobial activity against Gram-positive bacteria |
| N-(3-bromophenyl) chloroacetamide | Moderate activity against fungi |
| This compound | Potentially effective against both bacteria and fungi |
Q & A
Advanced Research Question
- HOMO-LUMO analysis : Determines electron donor/acceptor behavior and charge transfer interactions. For example, HOMO localization on the thiophene ring and LUMO on the acetamide group indicates nucleophilic attack sites .
- Molecular Electrostatic Potential (MESP) : Maps electron-rich regions (e.g., oxygen and sulfur atoms) to predict hydrogen bonding or electrophilic substitution patterns .
- Docking studies : Assess binding affinity to biological targets (e.g., COVID-19 protease) using AutoDock Vina or Schrödinger Suite .
How can reaction conditions be optimized to improve yields of this compound?
Basic Research Question
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in substitution reactions .
- Base optimization : Potassium carbonate or triethylamine improves deprotonation efficiency without side reactions .
- Temperature control : Room-temperature stirring minimizes decomposition of heat-sensitive intermediates .
What strategies are recommended for characterizing novel derivatives of this compound with limited reference data?
Advanced Research Question
- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas with <5 ppm error .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex aromatic/heterocyclic systems .
- Thermogravimetric analysis (TGA) : Assess thermal stability for applications in drug formulation .
How do steric and electronic effects influence the biological activity of this compound derivatives?
Advanced Research Question
- Steric effects : Bulky substituents (e.g., trichloroethyl groups) reduce binding to enzyme active sites, as seen in hypoglycemic activity studies .
- Electronic effects : Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance metabolic stability but may reduce solubility .
- QSAR modeling : Correlate substituent properties (Hammett σ values) with IC₅₀ data to design optimized analogs .
What are the critical safety considerations when handling chloroacetyl chloride during synthesis?
Basic Research Question
- Ventilation : Use fume hoods to avoid inhalation of toxic vapors .
- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats .
- Waste disposal : Neutralize residual reagent with sodium bicarbonate before disposal .
How can researchers address low yields in the final coupling step of acetamide derivatives?
Advanced Research Question
- Catalyst screening : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while improving yields .
- Byproduct analysis : Use LC-MS to identify and suppress competing pathways (e.g., hydrolysis of chloroacetyl intermediates) .
What analytical methods are recommended for quantifying trace impurities in this compound?
Advanced Research Question
- HPLC-DAD/ELSD : Detect impurities at <0.1% levels using C18 columns and acetonitrile/water gradients .
- GC-MS : Identify volatile byproducts (e.g., unreacted chloroacetyl chloride) .
- Elemental analysis : Verify purity (>98%) by comparing experimental vs. theoretical C/H/N ratios .
How can structural modifications enhance the pharmacokinetic profile of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
